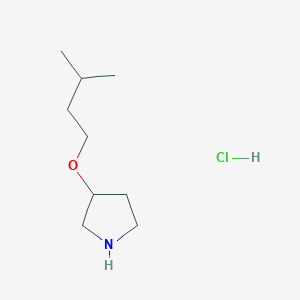![molecular formula C18H34Cl3N3O B1391306 N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride CAS No. 1185296-85-8](/img/structure/B1391306.png)
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Descripción general
Descripción
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride is a useful research compound. Its molecular formula is C18H34Cl3N3O and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulphur-Transfer Reagent in Reactions with Diamines : This compound has been utilized in the preparation of sulphur–nitrogen heterocycles. For example, Bryce (1984) used a related piperidine compound as a sulphur-transfer reagent in reactions with diamines, leading to the synthesis of various heterocycles, which are significant in medicinal chemistry and materials science (Bryce, 1984).
Ligand for Metal Complex Formation : Lehtonen and Sillanpää (2005) demonstrated the formation of dioxomolybdenum(VI) complexes using N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)-N,N'-dimethylethane-1,2-diamine as a ligand. Such complexes have applications in catalysis and as precursors for advanced materials (Lehtonen & Sillanpää, 2005).
Intramolecular Methyl Migration Studies : Zhang, Yao, and Guo (2008) studied the intramolecular methyl migration in protonated forms of this compound and similar diamines. This research is significant for understanding reaction mechanisms in organic synthesis (Zhang, Yao, & Guo, 2008).
Synthesis of Colloidal Stabilizers : Bazhin et al. (2013) used a derivative of N,N-dimethylethane-1,2-diamine in the synthesis of colloidal stabilizers for cadmium and zinc sulfide sols. This research is important for the development of stable colloidal systems in nanotechnology and materials science (Bazhin et al., 2013).
Synthesis of DNA Bis-intercalating Agents : Moloney, Kelly, and Mack (2001) investigated the synthesis of DNA bis-intercalating agents using derivatives of N,N-dimethylethane-1,2-diamine. This research is relevant for the development of novel therapeutic agents in cancer treatment (Moloney, Kelly, & Mack, 2001).
Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of this compound for anti-Alzheimer's activity. Such research contributes to the development of new treatments for neurodegenerative diseases (Gupta et al., 2020).
Nickel(II) Complexes for Ethylene Oligomerization : Nyamato, Ojwach, and Akerman (2016) used derivatives of N,N-dimethylethane-1,2-diamine for the synthesis of nickel(II) complexes, which were then applied in ethylene oligomerization studies. This has implications in polymer science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Nitric Oxide Sensors Based on Copper(II) Complexes : Kumar, Kalita, and Mondal (2013) synthesized Cu(II) complexes with N-donor ligands derived from N,N-dimethylethane-1,2-diamine for use as nitric oxide sensors. This is significant for environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).
Propiedades
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O.3ClH/c1-20(2)12-10-19-13-16-7-6-11-21(14-16)15-17-8-4-5-9-18(17)22-3;;;/h4-5,8-9,16,19H,6-7,10-15H2,1-3H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFRNACQOWJYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)





![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)





![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)